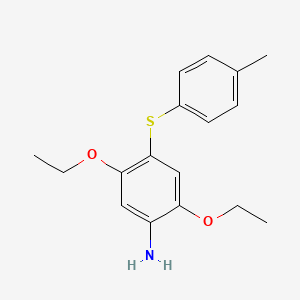

2,5-Diethoxy-4-(p-tolylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethoxy-4-(4-methylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-4-19-15-11-17(16(20-5-2)10-14(15)18)21-13-8-6-12(3)7-9-13/h6-11H,4-5,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYJVUIBPVYRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)SC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9071503 | |

| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68400-48-6 | |

| Record name | 2,5-Diethoxy-4-[(4-methylphenyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,5-diethoxy-4-((4-methylphenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9071503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxy-4-[(p-tolyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Synthesis of 2,5-Diethoxy-4-(p-tolylthio)aniline"

An In-Depth Technical Guide to the Synthesis of 2,5-Diethoxy-4-(p-tolylthio)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a substituted aniline derivative with potential applications as a pharmaceutical intermediate.[1][2] The core of this synthesis revolves around the strategic formation of a diaryl thioether bond, a common and critical linkage in many biologically active molecules.[3] This document details the retrosynthetic analysis, explores a robust metal-catalyzed cross-coupling approach, provides a detailed experimental protocol, and outlines the necessary characterization and safety protocols. The causality behind experimental choices is emphasized to provide field-proven insights for successful synthesis.

Introduction and Strategic Overview

This compound (CAS No. 68400-48-6) is an aromatic amine containing a diaryl thioether moiety.[4] While specific applications are not broadly published, its structure is analogous to intermediates used in the development of various therapeutic agents. The synthesis of diaryl thioethers is a cornerstone of medicinal chemistry, and numerous methods have been developed to achieve this transformation efficiently.[5][6]

The primary challenge in synthesizing the target molecule is the selective formation of the carbon-sulfur (C-S) bond at the C4 position of the 2,5-diethoxyaniline ring. This guide proposes a modern and reliable approach utilizing a copper-catalyzed cross-coupling reaction, which is well-suited for this type of transformation due to its functional group tolerance and relatively mild conditions.[5][7]

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule dictates the primary disconnection at the aryl-sulfur bond. This approach simplifies the complex structure into more readily available starting materials.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis leads to two primary synthons: a 2,5-diethoxyaniline derivative functionalized with a leaving group (e.g., a halide) and a p-tolylthiolate nucleophile. A more direct approach, and the one detailed in this guide, involves the direct coupling of a thiol with an activated aryl halide, a strategy that avoids the need to handle potentially unstable thiolate salts directly.[7] The synthesis will therefore proceed via a two-step sequence starting from commercially available 2,5-diethoxyaniline.[8]

Proposed Synthetic Workflow

The proposed synthesis is a two-step process designed for efficiency and scalability.

-

Electrophilic Halogenation: Introduction of a bromine atom at the C4 position of 2,5-diethoxyaniline. The two ethoxy groups are ortho, para-directing, and the bulky ethoxy group at C5 sterically hinders the C6 position, while the amino group strongly activates the C4 (para) position for electrophilic substitution.

-

Copper-Catalyzed C-S Cross-Coupling: Formation of the diaryl thioether bond by coupling the resulting 4-bromo-2,5-diethoxyaniline with p-toluenethiol.

Sources

- 1. 2,5-Diethoxy-4-((4-methylphenyl)thio)aniline, CasNo.68400-48-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. echemi.com [echemi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 68400-48-6|this compound|BLD Pharm [bldpharm.com]

- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,5-diethoxyaniline | 94-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to CAS Number 68400-48-6: 2,5-Diethoxy-4-(p-tolylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound identified by CAS number 68400-48-6, chemically known as 2,5-Diethoxy-4-(p-tolylthio)aniline. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. While this guide endeavors to be as thorough as possible, it is important to note that publicly available, peer-reviewed data on this specific compound is limited. Much of the information presented herein is based on data from suppliers, analogous chemical structures, and established principles of organic chemistry. All information should be used in conjunction with appropriate laboratory safety practices and further in-house validation.

Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative. The presence of two ethoxy groups on the aniline ring and a para-tolylthio substituent suggests its potential as a precursor in the synthesis of more complex molecules, particularly in the realm of pharmacologically active compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 68400-48-6 | N/A |

| IUPAC Name | 2,5-diethoxy-4-(p-tolylthio)benzenamine | N/A |

| Molecular Formula | C₁₇H₂₁NO₂S | N/A |

| Molecular Weight | 303.42 g/mol | N/A |

| Appearance | Off-white to light yellow powder | [1] |

| Purity | ≥98% | [1] |

| Storage | Keep in a cool place | [1] |

Note: Specific experimental data on properties such as melting point, boiling point, and solubility for CAS 68400-48-6 are not consistently available in public literature. Researchers should determine these properties experimentally.

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic approach could involve the electrophilic substitution of a protected 2,5-diethoxyaniline with a sulfenyl chloride, or a metal-catalyzed cross-coupling reaction between a halogenated 2,5-diethoxyaniline and p-toluenethiol. An alternative, and perhaps more common route for analogous compounds, involves the reduction of a corresponding nitrobenzene derivative.

Figure 1: A postulated synthetic workflow for this compound.

Characterization

Due to the lack of published spectra, researchers must perform their own analytical characterization to confirm the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Expected signals would correspond to the aromatic protons of the aniline and tolyl rings, the ethoxy groups, the methyl group of the tolyl moiety, and the amine protons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H stretches of the primary amine, C-O stretches of the ether linkages, and aromatic C-H and C=C vibrations.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

While specific spectra for the target compound are not available, data for structurally related compounds can serve as a useful reference. For instance, the IR spectrum of the parent compound, 2,5-diethoxyaniline, is available in the NIST WebBook.[2]

Applications in Research and Drug Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules.[1] Its structure is closely related to the precursors of the "2C-T" series of psychedelic phenethylamines, which are known for their activity at serotonin receptors.[3]

Precursor to Psychoactive Compounds

The 2C-T family of compounds are 2,5-dimethoxyphenethylamines with a thioether substituent at the 4-position. These compounds are known agonists of the serotonin 5-HT₂A receptors.[3] this compound would serve as a key building block for a diethoxy analog of a 2C-T compound. The synthesis would typically involve the conversion of the aniline to a phenethylamine moiety. The resulting compound could be used in structure-activity relationship (SAR) studies to probe the effects of the diethoxy substitution on receptor binding and functional activity compared to the more common dimethoxy analogs.

Figure 2: Logical workflow illustrating the use of CAS 68400-48-6 in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 68400-48-6 is not publicly available. Therefore, a conservative approach to safety and handling is imperative, treating the compound as potentially hazardous. The safety information for the structurally related compound, 2,5-dimethoxyaniline, can provide some guidance.

Potential Hazards of Structurally Similar Anilines:

-

Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Irritation: May cause skin, eye, and respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

Seek immediate medical attention in all cases of exposure.

Analytical Methodologies

Validated analytical methods for the quantification and purity determination of this compound have not been published. However, standard methods for the analysis of aniline derivatives can be adapted.

Table 2: Recommended Analytical Techniques

| Technique | Detector | Mobile/Stationary Phase (Example) | Purpose |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | Capillary column (e.g., DB-5 or equivalent) | Purity determination, identification of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis or Diode Array Detector (DAD) | C18 reverse-phase column with a mobile phase of acetonitrile/water or methanol/water | Purity determination, quantification |

Conclusion

This compound (CAS 68400-48-6) is a specialized chemical intermediate with clear potential for use in medicinal chemistry, particularly in the synthesis of novel psychoactive compounds for research purposes. While detailed, publicly available data on its synthesis, characterization, and safety are sparse, this guide provides a framework for researchers to approach its handling, analysis, and application based on established chemical principles and data from analogous compounds. It is imperative that any work with this compound be preceded by a thorough risk assessment and that all experimental findings be rigorously validated.

References

-

2C-T - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,5-Diethoxyaniline - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Unveiling the Molecular Architecture and Potential of 2,5-Diethoxy-4-(p-tolylthio)aniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of 2,5-Diethoxy-4-(p-tolylthio)aniline. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to offer insights into the synthesis, characterization, and prospective utility of this substituted aniline derivative. While direct experimental data for this specific molecule is limited, this guide constructs a robust profile through analogous compounds and established chemical principles, presenting a proposed synthesis pathway and predicted spectroscopic data. The potential of this molecule as a building block in the development of novel therapeutic agents and advanced materials is also explored, grounded in the known bio- and material-activities of related aniline and thioether compounds.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical and pharmaceutical research. Their aromatic amine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in critical interactions with biological targets.[1][2] The electronic and steric properties of the aniline core can be finely tuned through substitution, influencing a molecule's bioavailability, metabolic stability, and target selectivity.[3] The incorporation of a thioether linkage, as seen in this compound, introduces further complexity and potential for novel applications, leveraging the unique chemistry of sulfur in biological and material contexts.

This guide focuses specifically on the this compound scaffold, a molecule that, while not extensively studied, holds promise due to its unique combination of functional groups. The diethoxy substitution pattern influences the electron density of the aniline ring, while the p-tolylthio moiety introduces a flexible, lipophilic group with potential for specific binding interactions and redox activity.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties.

Chemical Structure

This compound possesses a central aniline ring substituted with two ethoxy groups at positions 2 and 5, an amino group at position 1, and a para-tolylthio group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing experimental protocols, including solvent selection and purification methods.

| Property | Value | Source |

| CAS Number | 68400-48-6 | |

| Molecular Formula | C₁₇H₂₁NO₂S | |

| Molecular Weight | 303.42 g/mol | |

| Appearance | Solid (predicted) | - |

| Boiling Point | ~464.9 °C at 760 mmHg (predicted) | - |

| Density | ~1.16 g/cm³ (predicted) | - |

| InChI Key | ONYJVUIBPVYRDL-UHFFFAOYSA-N |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a conceptual framework. Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Diazotization of 2,5-Diethoxyaniline

-

Dissolve 2,5-diethoxyaniline in a suitable acidic aqueous medium (e.g., 2M HCl) and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt intermediate.

Causality: The diazotization reaction converts the primary amino group of the aniline into a diazonium group (-N₂⁺), which is an excellent leaving group. This transformation activates the aromatic ring for subsequent nucleophilic substitution.

Step 2: Thiolation with p-Thiocresol

-

Method A: Copper-Catalyzed Cross-Coupling

-

In a separate flask, dissolve p-thiocresol in a suitable organic solvent.

-

To this solution, add a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide.

-

Slowly add the freshly prepared diazonium salt solution to the p-thiocresol and copper catalyst mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.

-

-

Method B: Light-Mediated Thiolation

-

Combine the freshly prepared diazonium salt solution with p-thiocresol in a suitable solvent.

-

Irradiate the reaction mixture with blue light-emitting diodes (LEDs) at room temperature.[2][4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous workup and purify the product by column chromatography.

-

Causality: The p-thiocresol acts as the sulfur nucleophile. In the copper-catalyzed method, the copper facilitates the displacement of the diazonium group by the thiolate. The light-mediated method offers a transition-metal-free alternative, proceeding through a radical mechanism.[2][4]

Predicted Spectroscopic Characterization

Definitive characterization of a novel compound relies on spectroscopic analysis. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both the aniline and tolyl rings, as well as the ethoxy and methyl protons.

¹³C NMR: The carbon NMR will show a greater number of signals, corresponding to each unique carbon environment in the molecule.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| Aniline Ring Protons | 6.5 - 7.5 | 110 - 150 | The electron-donating ethoxy and amino groups will shield the aromatic protons, shifting them upfield. The thioether group will have a deshielding effect. |

| Tolyl Ring Protons | 7.0 - 7.8 | 125 - 140 | The aromatic protons of the tolyl group will appear in the typical aromatic region. |

| Ethoxy -CH₂- | 3.8 - 4.2 | 60 - 70 | The methylene protons of the ethoxy groups will be deshielded by the adjacent oxygen atom. |

| Ethoxy -CH₃ | 1.2 - 1.6 | 14 - 18 | The methyl protons of the ethoxy groups will appear as a triplet. |

| Tolyl -CH₃ | 2.2 - 2.5 | 20 - 25 | The methyl protons of the tolyl group will appear as a singlet. |

| Amine -NH₂ | 3.5 - 5.0 | - | The chemical shift of the amine protons is variable and depends on the solvent and concentration. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

-

C-O Stretching (Ether): Strong absorptions in the 1200-1275 cm⁻¹ region.

-

C-S Stretching: A weaker absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₇H₂₁NO₂S). The fragmentation pattern will likely involve the loss of the ethoxy groups, the tolyl group, and cleavage of the C-S bond.

Potential Applications in Research and Development

The unique structural features of this compound suggest its potential utility in several areas of research, particularly in drug discovery and materials science.

Caption: Conceptual overview of the potential research applications.

Intermediate in Drug Discovery

Substituted anilines are prevalent in a wide range of pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs.[1][2] The this compound scaffold could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic candidates. The thioether moiety can participate in key binding interactions with protein targets and may also influence the molecule's metabolic profile. The lipophilic nature of the p-tolyl group can enhance membrane permeability and bioavailability.

Monomer for Advanced Materials

Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, electronic devices, and corrosion inhibition. The polymerization of substituted anilines, such as 2,5-dimethoxyaniline, has been shown to yield processable conducting polymers with interesting optical and electronic properties.[3] It is conceivable that this compound could be polymerized to create novel materials with tailored conductivity, solubility, and thermal stability. The presence of the sulfur atom could also be exploited for cross-linking or for creating materials with specific affinities for heavy metals.

Precursor for Dyes and Pigments

Anilines are fundamental precursors in the synthesis of a wide variety of dyes, particularly azo dyes. The diazotization of this compound, as described in the proposed synthesis, would yield a diazonium salt that could be coupled with various aromatic compounds to produce a range of novel dyes with potentially interesting coloristic and photophysical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of its structural analogues, such as substituted anilines and thioanisoles.

-

General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Inhalation: Anilines can be toxic upon inhalation. Avoid breathing dust or vapors.

-

Skin Contact: Substituted anilines can be absorbed through the skin and may cause irritation or sensitization. In case of contact, wash the affected area immediately with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Toxic if swallowed. Seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a chemical scaffold with significant, yet largely unexplored, potential. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthesis pathway, and predicted spectroscopic characteristics. By drawing parallels with related compounds, we have highlighted its potential applications as a versatile intermediate in drug discovery, a monomer for the creation of novel polymers, and a precursor for the synthesis of new dyes. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this promising molecule.

References

-

Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

Sources

A Strategic Guide to the Retrosynthetic Analysis of Substituted Anilines

Substituted anilines are foundational scaffolds in a multitude of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry, and a robust understanding of their retrosynthetic analysis is paramount for any researcher in the chemical sciences. This guide provides an in-depth exploration of the strategic disconnections and synthetic logic required to efficiently design syntheses for this critical class of compounds. We will move beyond a simple recitation of reactions to delve into the "why" behind synthetic choices, offering field-proven insights for the practicing chemist.

Part 1: The Logic of Disconnection: Core Principles for Anilines

Retrosynthetic analysis is the art of deconstructing a target molecule into simpler, commercially available starting materials.[1][2][3][4] For substituted anilines, the primary C-N bond and the C-C bonds of the aromatic ring are the key points for strategic disconnection. The nature and position of substituents on the aromatic ring will heavily influence the most logical and efficient synthetic route.

A primary consideration in the retrosynthesis of anilines is the electronic nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) dictate the reactivity of the aromatic ring and the feasibility of certain synthetic transformations.

Core Retrosynthetic Disconnections for Substituted Anilines

The following diagram illustrates the primary retrosynthetic disconnections for a generic substituted aniline:

Caption: Core retrosynthetic disconnections for substituted anilines.

Part 2: Key Synthetic Strategies in Detail

The choice of synthetic strategy is dictated by the substitution pattern of the target aniline and the availability of starting materials. We will now explore the most robust and widely employed methods.

The "Nitroarene Reduction" Approach: A Classic and Reliable Strategy

This is one of the most traditional and dependable methods for aniline synthesis.[5][6] The retrosynthetic disconnection involves a functional group interconversion (FGI) of the amine to a nitro group.

Retrosynthetic Thought Process:

-

Target Molecule: A substituted aniline.

-

Disconnection (FGI): Disconnect the C-N bond by converting the amino group to a nitro group. This leads to a substituted nitroarene precursor.

-

Precursor: The corresponding substituted nitroarene.

-

Forward Synthesis: The synthesis of the target aniline is achieved by the reduction of the nitroarene.

The primary advantage of this strategy lies in the accessibility of a wide variety of substituted nitroaromatics through well-established electrophilic aromatic substitution (nitration) reactions.[5]

This protocol describes a classic and highly effective method for the reduction of a nitroarene to the corresponding aniline.[7]

Materials:

-

Substituted Nitroarene (1.0 eq)

-

Iron powder (3.0-5.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted nitroarene in a mixture of ethanol and water.

-

To this suspension, add glacial acetic acid.

-

Heat the mixture to a gentle reflux.

-

Carefully add the iron powder in small portions to control the exothermic reaction.

-

After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrates and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

-

The crude product can be further purified by column chromatography or distillation.

Causality Behind Experimental Choices:

-

Iron in Acetic Acid: This combination provides a robust and chemoselective reducing environment. The acidic medium protonates the nitro group, facilitating its reduction by the iron metal. This method is often preferred for its cost-effectiveness and tolerance of various functional groups.[7]

-

Portion-wise Addition of Iron: The reduction of a nitro group is highly exothermic. Adding the iron powder in portions helps to control the reaction temperature and prevent runaway reactions.

-

Celite Filtration: The iron salts formed during the reaction are often insoluble and can interfere with the workup. Filtering through celite effectively removes these solids.

Data Summary: Common Reducing Agents for Nitroarenes

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Fe/HCl or Fe/CH₃COOH | Acidic, reflux | Inexpensive, robust, good functional group tolerance[7] | Stoichiometric metal waste |

| SnCl₂/HCl | Acidic, often room temp | Milder conditions than Fe/HCl | Stoichiometric tin waste |

| H₂/Pd-C | Catalytic, various pressures | Clean, high yielding | Can reduce other functional groups (e.g., alkenes, alkynes)[5] |

| NaBH₄ with catalyst | Catalytic, milder conditions | Good chemoselectivity with appropriate catalyst | Can be expensive |

The Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation

For more complex anilines, particularly those that are not readily accessible via nitration, the Buchwald-Hartwig amination is the go-to strategy.[8][9] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between an aryl halide (or triflate) and an amine.[9]

Retrosynthetic Thought Process:

-

Target Molecule: A substituted aniline.

-

Disconnection: Break the C-N bond.

-

Precursors: An aryl halide (or triflate) and an amine (or an ammonia equivalent for primary anilines).

-

Forward Synthesis: The palladium-catalyzed coupling of the aryl halide and the amine in the presence of a suitable ligand and base.

The power of this method lies in its broad substrate scope and high functional group tolerance.[9]

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

-

Aryl Bromide (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (1-5 mol%)

-

Buchwald Ligand (e.g., XPhos, SPhos) (2-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Anhydrous conditions (glovebox or Schlenk line)

Procedure:

-

In an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous toluene via syringe.

-

Add the amine via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.[5]

-

Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.

-

Anhydrous and Inert Conditions: The palladium catalyst and the phosphine ligands are often air- and moisture-sensitive. Therefore, the reaction must be carried out under an inert atmosphere with anhydrous solvents.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Part 3: Conclusion and Future Outlook

The retrosynthetic analysis of substituted anilines offers a rich landscape of strategic choices for the synthetic chemist. The classical and robust nitroarene reduction remains a workhorse for many applications, while modern transition-metal-catalyzed methods like the Buchwald-Hartwig amination provide unparalleled scope and efficiency for the construction of complex targets. Nucleophilic aromatic substitution offers a direct and often high-yielding route for electronically activated systems.

The continued development of more active and selective catalysts for C-N bond formation, as well as greener and more sustainable synthetic methodologies, will undoubtedly expand the toolkit for aniline synthesis. A thorough understanding of the fundamental principles of retrosynthesis, coupled with a deep knowledge of the available synthetic methods, will empower researchers to design and execute efficient and elegant syntheses of this vital class of molecules.

References

- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (URL: )

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: )

- Reduction of Nitroarenes to Anilines in Basic Alcoholic Media - RSC Publishing. (URL: )

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ

- Reactions of Aniline - Chemistry Steps. (URL: )

- A Mechanistic Study of the Cobalt(I)

- Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...

- Direct Amination of Anilines Utilizing Dearomatized Phenol

- reduction of nitro groups to anilines - YouTube. (URL: )

- Buchwald–Hartwig amin

- Reduction of nitro compounds - Wikipedia. (URL: )

- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin

- Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: )

- Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (URL: )

- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC - NIH. (URL: )

- Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications | Chemical Reviews - ACS Public

- Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. (URL: )

- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C. (URL: )

- Nucleophilic Aromatic Substitution - NPTEL Archive. (URL: )

- Reductive amination of tertiary anilines and aldehydes - PubMed. (URL: )

- Chapter 3: Synthetic Methods for Primary Anilines - Books. (URL: )

- Reactions for making widely used aniline compounds break norms of synthesis. (URL: )

- Advanced Organic Module | English | Green Chemistry - University of Scranton. (URL: )

- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: )

- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: )

- Reductive amination of 1 with aniline using NaBH(OAc)

- Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides | Bioconjugate Chemistry - ACS Public

- Nucleophilic Aromatic Substitution, A Guided Inquiry Labor

- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC - NIH. (URL: )

- Electrophilic amin

- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. (URL: )

- Aniline - Wikipedia. (URL: )

- Retrosynthetic Analysis*. (URL: )

- Basics of Retrosynthetic Analysis: A Review for Beginners - Dean & Francis. (URL: )

- Basics of Retrosynthetic Analysis. (URL: )

- (PDF)

- Literature review on substituted anilines - Benchchem. (URL: )

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. deanfrancispress.com [deanfrancispress.com]

- 3. icj-e.org [icj-e.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"Spectroscopic data for 2,5-Diethoxy-4-(p-tolylthio)aniline"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Diethoxy-4-(p-tolylthio)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of specialized research chemicals. As a structural analogue in the "2C-T" family of psychedelic phenethylamines, precise structural elucidation is paramount for its application in pharmacological and drug development contexts.[1] This document outlines the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation. The protocols described herein are designed as self-validating systems to ensure the identity, purity, and structural integrity of the compound, meeting the rigorous standards of scientific research.[2]

Introduction: The Need for Multi-Technique Spectroscopic Analysis

This compound (Molecular Formula: C₁₇H₂₁NO₂S, Molecular Weight: 303.42 g/mol ) is a crucial precursor for synthesizing phenethylamine derivatives that probe the pharmacophore of serotonergic receptors, such as the 5-HT₂ₐ receptor.[1] The modification of alkoxy and thio-substituents on the aniline ring allows researchers to develop precise models of receptor-ligand interactions.[1]

Given the subtle structural variations that can lead to significant differences in biological activity, unambiguous characterization is not merely a procedural step but a foundational requirement for valid research. A multi-technique spectroscopic approach is essential, as each method provides a unique and complementary piece of the structural puzzle.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the definitive structural framework and connectivity of the molecule.[2]

-

Infrared (IR) Spectroscopy identifies the key functional groups present.[2][3]

-

Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecular formula and fragmentation patterns.[2]

This guide synthesizes expected data with detailed, validated protocols to empower researchers in confirming the synthesis and purity of this important compound.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides the most direct evidence of the molecular skeleton by mapping the chemical environment of each hydrogen atom. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to assemble the structural fragments.

Expected ¹H NMR Data

The structure of this compound predicts a distinct set of signals corresponding to the ethoxy groups, the tolyl methyl group, the aromatic protons on both rings, and the primary amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.3 - 1.5 | Triplet (t) | 6H | 2 x -OCH₂CH₃ |

| ~ 3.8 - 4.2 | Quartet (q) | 4H | 2 x -OCH₂ CH₃ |

| ~ 2.3 | Singlet (s) | 3H | Ar-CH₃ (Tolyl) |

| ~ 4.0 (Broad) | Singlet (s) | 2H | -NH₂ |

| ~ 6.5 - 7.5 | Multiplet (m) | 6H | Aromatic Protons (Ar-H ) |

| Table 1: Predicted ¹H NMR chemical shifts for this compound.[1] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified aniline derivative and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[2]

-

Acquisition Parameters:

-

Pulse Sequence: Standard single pulse ('zg30' or equivalent).

-

Temperature: 25 °C.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Spectral Width: A standard range of -2 to 12 ppm is appropriate.[2]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual solvent peak (CDCl₃) to 7.26 ppm.

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments within the molecule. Given the molecule's lack of symmetry, a distinct signal is expected for each of the 17 carbon atoms.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | 2 x -OCH₂C H₃ |

| ~ 21 | Ar-C H₃ (Tolyl) |

| ~ 64-65 | 2 x -OC H₂CH₃ |

| ~ 110 - 160 | 12 x Aromatic Carbons (Ar-C ) |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound.[1] |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: A 75-151 MHz NMR spectrometer (corresponding to a 300-600 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Sequence: Standard single pulse with proton decoupling (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Process the FID similarly to ¹H NMR. Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.

Caption: Standard workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrations.[4][5] For this compound, IR analysis validates the primary amine, ether linkages, and aromatic systems.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Functional Group | Vibration Description |

| 3300 - 3500 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch (two distinct bands expected)[6][7] |

| 3000 - 3100 | Aromatic C-H | C(sp²)-H Stretch |

| 2850 - 3000 | Aliphatic C-H | C(sp³)-H Stretch (from ethoxy and tolyl methyl groups) |

| 1500 & 1600 | Aromatic C=C | Ring Skeletal Vibrations[8] |

| 1200 - 1300 | Aryl Ether (C-O) | Asymmetric C-O-C Stretch[6] |

| 1020 - 1075 | Alkyl Ether (C-O) | Symmetric C-O-C Stretch |

| Table 3: Key expected IR absorption bands.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to established correlation tables.

Caption: Standard workflow for FTIR-ATR analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The fragmentation pattern provides corroborating evidence for the compound's structure.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule is expected. For C₁₇H₂₁NO₂S, the monoisotopic mass is approximately 303.13.

-

Fragmentation: Aromatic thioethers exhibit characteristic fragmentation patterns.[9] Key fragmentation pathways include:

-

Cleavage of the C-S bonds.

-

Loss of ethoxy groups (-•OC₂H₅).

-

Rearrangement and loss of •SH.[9]

-

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

| 303 | [M]⁺• (Molecular Ion) |

| 212 | [M - C₇H₇]⁺ (Loss of tolyl group) |

| 182 | [M - C₇H₇S]⁺ (Loss of tolylthio group) |

| 91 | [C₇H₇]⁺ (Tolyl cation, often a prominent peak) |

| Table 4: Predicted key fragments in the mass spectrum of this compound. |

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[10]

-

GC Method:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum corresponding to this peak, identifying the molecular ion and key fragment ions.

Caption: Standard workflow for GC-MS analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The structural characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups like the primary amine and ethers, and mass spectrometry validates the molecular weight and formula. When used in concert, as described in this guide, these methods create a self-validating system, ensuring that researchers can proceed with confidence in the identity and purity of their material, a critical requirement for reproducible and reliable scientific outcomes.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Journal of the Chemical Society B. (n.d.). Studies in mass spectrometry. Part XIV.

- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of Colorado Boulder. (n.d.). IR: amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- BenchChem. (2025). Spectroscopic Profile of 4-(oxan-2-yl)aniline: A Technical Overview.

- (n.d.). 13.

- Mass Spectrometry: Fragment

- BenchChem. (n.d.). This compound | 68400-48-6.

- BLDpharm. (n.d.). 68400-48-6|this compound.

- (n.d.). Table of Contents.

- eGyanKosh. (n.d.).

- SpectraBase. (n.d.). Aniline.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- Molecules. (n.d.).

- SpectraBase. (n.d.). 2,5-Diethoxy aniline - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 4-(p-Tolylthio)aniline - Optional[Vapor Phase IR] - Spectrum.

Sources

- 1. This compound | 68400-48-6 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. askthenerd.com [askthenerd.com]

- 9. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Diethoxy-4-(p-tolylthio)aniline

Part 1: Abstract and Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. For researchers and professionals in drug development and materials science, a precise understanding of a molecule's NMR spectrum is paramount for confirming its identity, purity, and stereochemistry. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 2,5-Diethoxy-4-(p-tolylthio)aniline , a complex aniline derivative featuring multiple distinct functional groups.

The subject molecule, with CAS number 68400-48-6, incorporates a substituted aniline core, two ethoxy groups, and a p-tolylthio (thioether) moiety[1]. The interplay of the electron-donating effects of the amine and ethoxy groups with the electronic influence of the sulfur bridge and the tolyl ring creates a nuanced and informative NMR landscape. This document will deconstruct the expected spectral features, provide a robust experimental protocol for data acquisition, and serve as a practical reference for scientists working with this compound or structurally related analogs.

Part 2: Molecular Structure and Electronic Environment Analysis

To interpret the NMR spectrum of this compound, one must first analyze its structure and the electronic environment of each NMR-active nucleus. The structure contains 15 unique carbon environments and 8 distinct proton environments.

The core of the molecule is a highly substituted benzene ring. The aniline (-NH₂) and the two ethoxy (-OCH₂CH₃) groups are strong electron-donating groups (EDGs) due to the lone pairs on nitrogen and oxygen, which participate in resonance with the aromatic ring. This effect increases the electron density on the ring, particularly at the ortho and para positions, causing the associated protons and carbons to be shielded (shifted upfield). Conversely, the thioether linkage and the electronegativity of the oxygen and nitrogen atoms induce deshielding effects on adjacent aliphatic protons.

Below is a diagram of the molecular structure with a systematic numbering scheme used for the subsequent spectral assignments.

Caption: Labeled structure of this compound.

Part 3: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons. Based on established chemical shift ranges and substituent effects, the following signals are predicted.[2]

-

Aromatic Protons (Aniline Ring):

-

H-3 & H-6: The aniline ring has two remaining protons. H-6 is ortho to the powerful electron-donating -NH₂ group and meta to the -OCH₂CH₃ group. H-3 is ortho to an -OCH₂CH₃ group and meta to the -NH₂ group. Due to the strong shielding from the adjacent amino and alkoxy groups, these protons will appear significantly upfield in the aromatic region, likely as two distinct singlets, as they lack adjacent proton coupling partners. Their predicted chemical shift is in the 6.6-7.0 ppm range.

-

-

Aromatic Protons (p-Tolyl Ring):

-

H-2' & H-3': The p-substituted tolyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons H-3' (and its equivalent) are ortho to the methyl group and will appear more upfield. The protons H-2' (and its equivalent) are ortho to the electron-withdrawing thioether group and will appear more downfield. Expected chemical shifts are approximately 7.1-7.2 ppm for H-3' and 7.3-7.4 ppm for H-2', both with a typical ortho-coupling constant (J) of ~8 Hz.[3]

-

-

Amine Protons (-NH₂):

-

The two protons of the primary aromatic amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is sensitive to solvent, concentration, and temperature. For aromatic amines, this signal is expected in the 3.5-5.0 ppm range.[4][5]

-

-

Aliphatic Protons (Ethoxy Groups):

-

-OCH₂- (Cα-H₂, Cα'-H₂): The two ethoxy groups are chemically equivalent due to free rotation. The methylene protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. This signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4). The predicted chemical shift is 3.9-4.1 ppm .[6][7]

-

-CH₃ (Cβ-H₃, Cβ'-H₃): The terminal methyl protons of the ethoxy groups are in a standard aliphatic environment but are slightly deshielded by the nearby oxygen. They will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 = 2+1 = 3). The predicted chemical shift is 1.3-1.5 ppm .[8]

-

-

Aliphatic Protons (Tolyl Methyl Group):

-

-CH₃ (Cγ-H₃): The methyl protons on the tolyl ring are attached to an aromatic ring and will appear as a sharp singlet. The typical chemical shift for a tolyl methyl group is around 2.3-2.4 ppm .[9]

-

Table 1: Summary of Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | 6.6 - 7.0 | Singlet (s) | 1H | N/A |

| H-6 | 6.6 - 7.0 | Singlet (s) | 1H | N/A |

| H-3' (and equiv.) | 7.1 - 7.2 | Doublet (d) | 2H | ~8.0 |

| H-2' (and equiv.) | 7.3 - 7.4 | Doublet (d) | 2H | ~8.0 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | 2H | N/A |

| -OCH₂- | 3.9 - 4.1 | Quartet (q) | 4H | ~7.0 |

| p-Tolyl -CH₃ | 2.3 - 2.4 | Singlet (s) | 3H | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 6H | ~7.0 |

Part 4: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly dependent on the atom's hybridization and electronic environment.

-

Aromatic Carbons (110-160 ppm):

-

C-2, C-5 (Oxygen-bearing): These carbons are attached to highly electronegative oxygen atoms and will be the most downfield of the aniline ring carbons, likely in the 145-155 ppm range.

-

C-1 (Nitrogen-bearing): The carbon attached to the nitrogen will also be shifted downfield, but typically less so than oxygen-bearing carbons. Predicted range: 135-145 ppm .

-

C-4 (Sulfur-bearing): Sulfur is less electronegative than oxygen or nitrogen, leading to a more moderate downfield shift. This carbon's shift will also be influenced by the other substituents. A reasonable estimate is 120-130 ppm .

-

C-3, C-6 (Proton-bearing): These carbons are shielded by the strong EDGs on the ring and will appear significantly upfield in the aromatic region, likely between 110-120 ppm .

-

C-1' (Sulfur-bearing, Tolyl): The tolyl carbon attached to the sulfur atom will be found in the 130-140 ppm range.

-

C-4' (Methyl-bearing, Tolyl): The ipso-carbon bearing the methyl group will have a similar shift, also around 135-140 ppm .

-

C-2', C-3' (Proton-bearing, Tolyl): These carbons will appear in the typical aromatic C-H region, around 128-135 ppm .[3]

-

-

Aliphatic Carbons (10-70 ppm):

-

-OCH₂- (Cα, Cα'): Carbons attached to an ether oxygen are significantly deshielded and appear in the 60-70 ppm range.[7]

-

p-Tolyl -CH₃ (Cγ): The tolyl methyl carbon gives a characteristic signal around 20-22 ppm .[9]

-

-OCH₂CH₃ (Cβ, Cβ'): The terminal methyl carbons of the ethoxy groups are in a typical shielded aliphatic environment, appearing around 14-16 ppm .

-

Table 2: Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) |

| C-3, C-6 | 110 - 120 |

| C-4 | 120 - 130 |

| C-2', C-3' | 128 - 135 |

| C-1', C-4' | 130 - 140 |

| C-1 | 135 - 145 |

| C-2, C-5 | 145 - 155 |

| -OCH₂- | 60 - 70 |

| p-Tolyl -CH₃ | 20 - 22 |

| -OCH₂CH₃ | 14 - 16 |

Part 5: Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow is recommended for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-25 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).[10] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal standard, setting the 0 ppm reference point. Most commercial deuterated solvents already contain TMS.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height in the tube is at least 4-5 cm.

-

Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter which can degrade spectral quality.

Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to produce singlets for all carbons.

-

Spectral Width: 220-240 ppm.

-

Number of Scans (NS): 1024 to 4096 scans. A higher number is required due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Relaxation Delay (D1): 2-5 seconds.

-

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 6: Conclusion and Further Steps

This guide provides a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra for this compound. The key identifying features include two upfield aromatic singlets for the aniline core, a characteristic AA'BB' system for the p-tolyl ring, and distinct quartet/triplet patterns for the two equivalent ethoxy groups. The provided experimental protocol offers a reliable method for obtaining high-resolution spectra.

For unambiguous assignment of every signal, especially the closely spaced aromatic carbons, advanced 2D NMR experiments are recommended. A COSY (Correlation Spectroscopy) experiment would confirm the ¹H-¹H coupling between the ethoxy methylene and methyl groups, as well as the ortho-coupled protons on the tolyl ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal directly to its attached carbon, providing definitive assignments for C-3, C-6, and all aliphatic and tolyl carbons.

Part 7: References

-

University of California, Davis. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (2024). NMRShiftDB - PubChem Data Source. National Institutes of Health. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]

-

Neville, G. A., & Shurvell, H. F. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(5), 653-662. [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. [Link]

-

University of California, Davis. (2023). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

NMR Wiki. (2010). Databases. [Link]

-

Wiley-VCH. (n.d.). p-Tolyl acetate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (2019). Chemical shift change of the p-tolyl methyl signals. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

University of California, Davis. (2023). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

ResearchGate. (2016). Partial 1 H NMR spectra of the (R)- and (S)-MPA thioesters. [Link]

-

Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. r/OrganicChemistry. [Link]

-

Wiley-VCH. (n.d.). m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Global Substance Registration System. (n.d.). 2,5-DIMETHOXY-4-(P-TOLYLTHIO)ANILINE. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Halder, A., & Umapathy, S. (2015). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Scientific Reports, 5, 10363. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-4-(p-tolylthio)aniline hydrochloride. PubChem. [Link]

-

Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. [Link]

-

Wiley-VCH. (n.d.). 2,5-Diethoxy aniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Indian Academy of Sciences. (2000). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 23, 283–291. [Link]

-

Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S124-S129. [Link]

Sources

- 1. 68400-48-6|this compound|BLD Pharm [bldpharm.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. P-TOLYL DISULFIDE(103-19-5) 13C NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

The Aromatic Amine Core: A Technical Guide to the Physicochemical Properties of Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Aniline, the simplest aromatic amine, and its derivatives are fundamental scaffolds in a vast array of chemical and pharmaceutical applications. From the synthesis of dyes and polymers to their critical role as pharmacophores in numerous drug molecules, a deep understanding of their physicochemical properties is paramount for predictable and successful application. This guide provides an in-depth exploration of the key physicochemical parameters of aniline derivatives, offering insights into the causal relationships between molecular structure and observable properties, and detailing the experimental methodologies for their determination.

Basicity (pKa): The Influence of the Ring

The defining characteristic of anilines is the basicity of the amino group. However, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, rendering anilines significantly less basic than their aliphatic counterparts. The pKa of the conjugate acid of aniline is approximately 4.6.[1] This fundamental property is exquisitely sensitive to the nature and position of substituents on the phenyl ring.

Substituent Effects on pKa

Substituents alter the electron density on the nitrogen atom, thereby modulating its ability to accept a proton. This effect is a combination of inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the nitrogen atom through the inductive effect and, in the case of alkoxy groups, the resonance effect. This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity (higher pKa).

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the nitrogen through inductive and/or resonance effects. This makes the lone pair less available for protonation, resulting in decreased basicity (lower pKa).[2]

The position of the substituent (ortho, meta, or para) is also critical. The resonance effect is most pronounced when the substituent is at the ortho or para position, allowing for direct delocalization of electrons to or from the amino group. The inductive effect, being distance-dependent, is strongest at the ortho position.

A study on substituted anilines revealed a strong correlation between the pKa and geometric and electronic factors. For instance, a longer C-N bond length and a larger CCNH angle were found to increase the pKa.[2] Conversely, highly electronegative groups significantly decrease the pKa.[2]

Table 1: pKa Values of Selected Substituted Anilines

| Substituent | Position | pKa |

| -H | - | 4.60 |

| -CH₃ | para | 5.08 |

| -CH₃ | meta | 4.69 |

| -CH₃ | ortho | 4.44 |

| -OCH₃ | para | 5.34 |

| -OCH₃ | meta | 4.23 |

| -OCH₃ | ortho | 4.49 |

| -Cl | para | 3.98 |

| -Cl | meta | 3.52 |

| -Cl | ortho | 2.62 |

| -NO₂ | para | 1.00 |

| -NO₂ | meta | 2.47 |

| -NO₂ | ortho | -0.28 |

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[3][4]

Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, typically water or a water-methanol mixture. The concentration should be in the range of 1-10 mM.[5]

-

Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a magnetic stirrer and the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[5] After each addition, allow the pH to stabilize before recording the reading.[6]

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the aniline derivative has been protonated. This can be determined from the inflection point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Partitioning Behavior

Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[7] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] The logarithm of this value, LogP, is commonly used.

Substituent Effects on LogP

The LogP of an aniline derivative is influenced by the overall polarity of the molecule.

-

Hydrophilic Substituents: Polar groups, such as hydroxyl (-OH) and amino (-NH₂), increase the affinity for the aqueous phase, thereby decreasing the LogP value.

-

Lipophilic Substituents: Non-polar groups, such as alkyl chains and additional aromatic rings, increase the affinity for the organic phase, leading to a higher LogP value.[7] For instance, the introduction of an additional aromatic substituent to a molecule can clearly increase its lipophilicity.[7]

The position of substitution can also affect LogP, with para-substituted derivatives sometimes exhibiting lower lipophilicity compared to their ortho and meta isomers, potentially due to increased molecular rigidity.[7]

Table 2: LogP Values of Selected Substituted Anilines

| Substituent | Position | LogP |

| -H | - | 0.90 |

| -CH₃ | para | 1.39 |

| -CH₃ | meta | 1.39 |

| -CH₃ | ortho | 1.32 |

| -Cl | para | 1.83 |

| -Cl | meta | 1.88 |

| -Cl | ortho | 1.90 |

| -NO₂ | para | 1.39 |

| -NO₂ | meta | 1.37 |

| -NO₂ | ortho | 1.25 |

Experimental Determination of LogP: HPLC Method

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating LogP values.[8][9] The method is based on the correlation between the retention time of a compound on a reverse-phase column and its LogP.

Protocol for LogP Determination by HPLC:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.[10]

-

Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention time (log k') against the known LogP values.

-

Sample Analysis: Dissolve the aniline derivative in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

LogP Calculation: Determine the retention time of the analyte and use the calibration curve to calculate its LogP value.

Caption: Workflow for solubility determination by the shake-flask method.